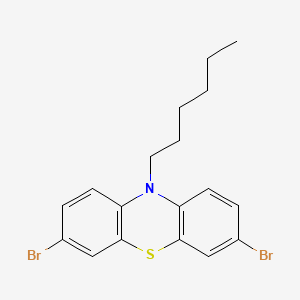

3,7-Dibromo-10-hexylphenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-10-hexylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2NS/c1-2-3-4-5-10-21-15-8-6-13(19)11-17(15)22-18-12-14(20)7-9-16(18)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBNVQQWRLWFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3,7 Dibromo 10 Hexylphenothiazine

Methodologies for the Preparation of 3,7-Dibromo-10-hexylphenothiazine

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a phenothiazine (B1677639) precursor followed by N-alkylation.

Bromination of 10H-Phenothiazine Precursors

The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine ring is accomplished via electrophilic aromatic substitution. The most common precursor for this reaction is 10H-Phenothiazine.

A widely used method involves the direct bromination of 10H-phenothiazine using molecular bromine (Br₂) in a suitable solvent like acetic acid. chemicalbook.com For instance, treating a solution of 10H-phenothiazine in acetic acid with bromine at room temperature can yield 3,7-dibromo-10H-phenothiazine in high, often quantitative, yields. chemicalbook.com Another effective brominating agent is N-bromosuccinimide (NBS), which can also be used to achieve the desired dibromination. The reaction is typically carried out under a nitrogen atmosphere at room temperature, followed by treatment with an aqueous solution of sodium sulfite. chemicalbook.com

Table 1: Bromination of 10H-Phenothiazine

| Brominating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Br₂ | Acetic Acid | Room Temperature, 16h | 3,7-dibromo-10H-phenothiazine | Quantitative | chemicalbook.com |

| NBS | Chloroform | Room Temperature, 24h | 3,7-dibromo-10H-phenothiazine | 70% | researchgate.net |

N-Alkylation with Hexyl Substituents

Following the bromination of the phenothiazine core, the next step is the introduction of the hexyl group at the nitrogen atom (N-10 position). This is typically achieved through a nucleophilic substitution reaction. The nitrogen of 3,7-dibromo-10H-phenothiazine is first deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form the phenothiazide anion. This anion then reacts with an appropriate hexyl halide, such as 1-bromohexane, to yield this compound. researchgate.net

Derivatization via Cross-Coupling Reactions at C3 and C7 Positions

The bromine atoms at the C3 and C7 positions of this compound are highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing more complex molecular architectures with tailored properties.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely employed method for forming carbon-carbon bonds. In the context of this compound, this reaction involves coupling the dibrominated phenothiazine with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.com

For example, the coupling of this compound with various arylboronic acids has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent mixture like toluene/methanol/water. researchgate.net This reaction allows for the introduction of a wide range of aryl groups at the 3 and 7 positions. researchgate.net

Table 2: Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3,7-Diphenyl-10-hexylphenothiazine | researchgate.net |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol/Water | 4,4'-(10-Hexyl-10H-phenothiazine-3,7-diyl)dibenzaldehyde |

Stille Coupling Reactions

The Stille coupling reaction provides another efficient route for the formation of carbon-carbon bonds by reacting the dibrominated phenothiazine with an organotin compound in the presence of a palladium catalyst. organic-chemistry.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

The reaction of this compound with an organostannane, such as a trialkyltin derivative, catalyzed by a palladium complex like Pd(PPh₃)₄, can be used to introduce various substituents at the C3 and C7 positions. harvard.edu The addition of copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

Buchwald-Hartwig Amination for Advanced Architectures

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing complex amine-containing phenothiazine derivatives.

The twofold Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines or anilines readily produces 3,7-diaminophenothiazine derivatives. This transformation allows for the introduction of diverse amino functionalities, which can significantly influence the electronic and photophysical properties of the resulting molecules. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

Negishi Coupling and Other Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds at the 3 and 7 positions of the phenothiazine nucleus is a cornerstone of its derivatization. While the Negishi coupling, a powerful palladium- or nickel-catalyzed reaction involving an organozinc reagent and an organic halide, is a premier method for C-C bond formation, its specific application to this compound is not extensively detailed in prominent literature. wikipedia.orgorganic-chemistry.org The reaction's utility lies in the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other coupling methods. wikipedia.org

However, the closely related Suzuki-Miyaura coupling is a well-documented and highly effective strategy for the functionalization of this scaffold. researchgate.netmdpi.com This reaction utilizes a palladium catalyst to couple the dibrominated phenothiazine with an organoboron reagent, such as a boronic acid or its ester derivatives.

A notable example involves the Suzuki coupling of a 10-substituted-3,7-dibromophenothiazine with thiophene-based organoboron compounds. researchgate.net This transformation is crucial for synthesizing conjugated materials where the electron-donating phenothiazine core is extended with thiophene (B33073) units, a common motif in organic electronics. The reaction typically proceeds in the presence of a palladium catalyst and a base to yield 3,7-bis(thienyl)phenothiazine derivatives. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling of a 3,7-Dibromophenothiazine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 10-Alkyl-3,7-dibromophenothiazine | Thiophene boronic acid derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 10-Alkyl-3,7-bis(thienyl)phenothiazine |

This table represents typical conditions and the exact reagents and parameters may vary based on the specific substrates used. researchgate.net

Beyond Suzuki coupling, the Buchwald-Hartwig amination also represents a critical carbon-heteroatom bond formation, though it results in a C-N bond rather than a C-C bond. This reaction has been successfully employed for the twofold coupling of 10-hexyl-3,7-dibromo-10H-phenothiazine with various anilines and amines, demonstrating the versatility of the bromine substituents for introducing a range of functional groups. rsc.orgnih.gov

Post-Synthetic Modifications and Functional Group Interconversions

The utility of this compound extends beyond direct cross-coupling reactions. The initial product can undergo further modifications, allowing for the introduction of diverse functionalities.

The introduction of sulfur-containing functional groups is of significant interest for applications such as self-assembled monolayers on gold surfaces. Research has demonstrated the synthesis of 3,7-dibromophenothiazine derivatives bearing mercaptoalkyl and alkylthioacetate groups at the 10-position (N-alkylation). researchgate.net

The synthesis begins with the N-alkylation of 3,7-dibromophenothiazine with a dibromoalkane (e.g., 1,3-dibromopropane) to yield the 10-(bromoalkyl) derivative. researchgate.net This intermediate is then reacted with potassium thioacetate (B1230152) in a nucleophilic substitution reaction to form the corresponding S-acetyl derivative. Subsequent hydrolysis of the thioacetate under basic or acidic conditions yields the free thiol (mercaptan). researchgate.netgoogle.com

Table 2: Synthesis of Thioacetate and Mercapto-functionalized Phenothiazines

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| 3,7-Dibromophenothiazine | 1. Base (e.g., NaH)2. Br(CH₂)nBr | 3,7-Dibromo-10-(bromoalkyl)phenothiazine | |

| 3,7-Dibromo-10-(bromoalkyl)phenothiazine | Potassium thioacetate (KSAc) | 3,7-Dibromo-10-(alkylthioacetate)phenothiazine | |

| 3,7-Dibromo-10-(alkylthioacetate)phenothiazine | Acid or Base (Hydrolysis) | 3,7-Dibromo-10-(mercaptoalkyl)phenothiazine |

This table outlines the general synthetic sequence for introducing thioacetate and mercaptoalkyl chains onto the phenothiazine nitrogen. researchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and highly efficient method for conjugating molecules. organic-chemistry.orgwikipedia.org This reaction forms a stable 1,2,3-triazole ring, which can act as a rigid linker to connect the phenothiazine core to other chemical entities, such as bioactive molecules or polymer chains. nih.govnih.gov

The synthetic strategy involves preparing a phenothiazine derivative functionalized with either an azide (B81097) or a terminal alkyne. For instance, a 10-alkyl bromide derivative of phenothiazine can be converted to a 10-alkyl azide via substitution with sodium azide. Alternatively, N-propargylation using propargyl bromide can introduce a terminal alkyne. nih.gov This functionalized phenothiazine is then reacted with a complementary alkyne or azide partner in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the desired triazole-phenothiazine hybrid. nih.govnih.gov

Studies on closely related diazaphenothiazine systems have successfully demonstrated this approach, where N-propynyl derivatives were reacted with various organic azides using a CuI catalyst to produce a library of 1,2,3-triazole-substituted diazaphenothiazines in good yields. nih.gov This highlights the feasibility and power of using click chemistry to create complex phenothiazine-based architectures.

Table 3: General Scheme for Triazole Formation via CuAAC

| Phenothiazine Derivative | Coupling Partner | Catalyst System | Product |

| 10-(Azidoalkyl)phenothiazine | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-Disubstituted 1,2,3-triazole linked phenothiazine |

| 10-(Alkynyl)phenothiazine | Azide (R-N₃) | Cu(I) source (e.g., CuI) | 1,4-Disubstituted 1,2,3-triazole linked phenothiazine |

This table illustrates the two main pathways for incorporating a triazole moiety onto the phenothiazine scaffold using click chemistry. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Electrochemical Characterization in Material Science

Investigation of Electronic Absorption and Emission Properties

The electronic and emissive characteristics of 3,7-Dibromo-10-hexylphenothiazine are fundamental to understanding its behavior in optoelectronic devices. These properties are primarily investigated through a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Vis spectroscopy reveals the electronic transitions within the molecule upon absorption of light. For phenothiazine (B1677639) and its derivatives, absorption spectra typically exhibit multiple bands corresponding to π-π* and n-π* transitions. The introduction of an N-hexyl group to the phenothiazine core, as in 10-n-hexyl 10H-phenothiazine, results in an absorption maximum at 311 nm. ubbcluj.ro This is a slight shift compared to the parent phenothiazine (320 nm) and 10-methyl 10H-phenothiazine (310 nm). ubbcluj.ro The presence of bromine substituents at the 3 and 7 positions further influences these electronic transitions.

The optical band gap (Eg) of a material, a crucial parameter for semiconductor applications, can be estimated from the onset of the absorption edge in the UV-Vis spectrum. This value corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: UV-Vis Absorption Data for Phenothiazine Derivatives

| Compound | λmax (nm) | Solvent |

| Phenothiazine | 320 | Not Specified |

| 10-methyl 10H-phenothiazine | 310 | Not Specified |

| 10-n-hexyl 10H-phenothiazine | 311 | Not Specified |

| 3-phenyl-10-n-hexyl-10H-phenothiazine | 322 | Not Specified |

Data sourced from UBB. ubbcluj.ro

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emissive Behavior

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are employed to study the light-emitting properties of materials. Phenothiazine derivatives are known to be efficient emitters, with their emission color influenced by the substituents on the phenothiazine core. researchgate.net For instance, various phenothiazine dyes have been shown to emit light from the UV to the orange domain, with quantum yields reaching as high as 71%. researchgate.net The introduction of bromine as a second substituent has been observed to nearly double the quantum yield compared to their non-brominated counterparts. researchgate.net

In the solid state, the unique non-planar "butterfly" conformation of the phenothiazine structure helps to suppress intermolecular aggregation and the formation of excimers, which can otherwise lead to non-radiative decay and reduced emission efficiency. ossila.com This structural feature is advantageous for maintaining high luminescence in thin films and devices.

Fluorescence Lifetime Analysis for Excited State Dynamics

Fluorescence lifetime analysis provides critical information about the dynamics of the excited state, including the rates of radiative and non-radiative decay processes. For related phenothiazine-based materials, delayed fluorescence lifetimes have been measured in doped films, indicating the potential for applications in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). sioc-journal.cn The lifetime of the excited state is a key factor in determining the efficiency of light emission.

Solvatochromic Studies for Intramolecular Charge Transfer (ICT) Characteristics

Solvatochromic studies, which examine the change in absorption or emission spectra as a function of solvent polarity, are instrumental in characterizing intramolecular charge transfer (ICT) within a molecule. nih.gov A significant shift in the emission wavelength with increasing solvent polarity is a hallmark of a strong ICT character. researchgate.net This phenomenon arises from the stabilization of the more polar excited state in polar solvents. The electron-rich phenothiazine core, particularly with the nitrogen and sulfur heteroatoms, acts as a strong electron donor, facilitating ICT to an acceptor moiety within the same molecule. ossila.com This property is crucial for the design of materials for applications such as sensors and nonlinear optics. researchgate.net

Electrochemical Characterization of Redox Properties

Electrochemical methods, particularly cyclic voltammetry, are essential for probing the redox behavior of this compound and determining its frontier orbital energy levels.

Cyclic Voltammetry for Oxidation/Reduction Potentials and Frontier Orbital Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is a powerful technique used to measure the oxidation and reduction potentials of a molecule. stackexchange.comresearchgate.net From the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, the energies of the HOMO and LUMO levels can be estimated using empirical formulas, often referenced against a standard like ferrocene. researchgate.net

The HOMO level is related to the ionization potential and indicates the ease of removing an electron (oxidation), while the LUMO level is related to the electron affinity and indicates the ease of accepting an electron (reduction). kci.go.kr Phenothiazines are known for their low oxidation potentials, which is a consequence of the electron-rich nature of the heterocyclic S,N-tricycle. ubbcluj.ro This property makes them excellent hole-transporting materials.

The electrochemical band gap can be calculated from the difference between the HOMO and LUMO energy levels determined by CV. This value is often compared with the optical band gap obtained from UV-Vis spectroscopy.

Table 2: Electrochemical Data and Frontier Orbital Energies for Selected Phenothiazine Derivatives

| Compound | Eox (V) | Ered (V) | HOMO (eV) | LUMO (eV) | Eg (eV) |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1a | - | - | -5.369 | - | - |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1b | - | - | -5.111 | - | - |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 2a | - | - | -5.412 | - | - |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 2b | - | - | -5.075 | - | - |

The comprehensive characterization of this compound through these advanced spectroscopic and electrochemical techniques provides a solid foundation for understanding its structure-property relationships. This knowledge is invaluable for the rational design and optimization of new organic electronic materials with tailored functionalities.

Spectroelectrochemical Analysis of Radical Cation and Dication States

Spectroelectrochemistry is a powerful technique used to study the changes in the optical absorption spectrum of a molecule as it undergoes electrochemical oxidation or reduction. This method provides critical insights into the electronic structure of the resulting charged species, which is fundamental for understanding the behavior of these materials in electrochromic and energy storage applications.

For this compound, the electron-rich phenothiazine core can be sequentially oxidized. The first oxidation step, a one-electron process, generates a stable radical cation (PTZ•+). This transformation is accompanied by a dramatic change in the electronic absorption spectrum. The neutral phenothiazine, which is typically colorless and absorbs in the UV region, gives rise to a colored radical cation with strong absorption bands in the visible and near-infrared (NIR) regions. Studies on analogous phenothiazine derivatives have shown that the formation of the radical cation introduces a characteristic new absorption band around 500 nm.

Further oxidation leads to the formation of the dication (PTZ++), which also possesses a unique optical signature, often with absorptions shifted relative to the radical cation. The ability to reversibly switch between these distinct electronic states through an applied potential is the basis for its use in electrochromic devices, where the material can change color in response to an electrical signal. In-situ spectroelectrochemical measurements allow for the real-time correlation of these spectral changes with the electrochemical events, providing a detailed picture of the electronic transitions occurring in the oxidized species.

Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom. uobasrah.edu.iqresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The signals for the hexyl chain are expected in the aliphatic region (δ 0.8-4.0 ppm). The methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) is characteristically shifted downfield to around 3.9-4.0 ppm due to the deshielding effect of the nitrogen. researchgate.net The aromatic protons appear in the range of δ 6.7-7.4 ppm. Their specific splitting patterns—doublets and doublets of doublets—are consistent with the 3,7-disubstitution pattern on the phenothiazine core, as observed in closely related N-alkylated analogues. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the carbons of the hexyl chain, the aromatic carbons of the phenothiazine core, and the specific carbons bonded to bromine, which are influenced by the halogen's electronic effects.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound This table is a representation based on data from analogous compounds. researchgate.netchemicalbook.com

| Atom Type | Signal Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|---|

| Aromatic | d | ~7.30 | ~129 | H-2, H-8 |

| Aromatic | dd | ~7.36 | ~128 | H-4, H-6 |

| Aromatic | d | ~6.90 | ~118 | H-1, H-9 |

| Aromatic | s | - | ~115 | C-3, C-7 (C-Br) |

| Aromatic | s | - | ~125 | C-4a, C-5a |

| Aromatic | s | - | ~144 | C-10a, C-11a |

| Alkyl | t | ~3.96 | ~48 | N-CH₂ |

| Alkyl | m | ~1.70 | ~31 | N-CH₂-CH₂ |

| Alkyl | m | ~1.40 | ~26 | -(CH₂)₃-CH₃ |

| Alkyl | m | ~1.30 | ~22 | -CH₂-CH₃ |

| Alkyl | t | ~0.88 | ~14 | -CH₃ |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups and ascertain the vibrational modes within the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The spectrum is characterized by several key regions. In the high-frequency region (>3000 cm⁻¹), absorption bands correspond to aromatic C-H stretching vibrations. Just below 3000 cm⁻¹, a series of strong bands arise from the symmetric and asymmetric C-H stretching of the methylene (CH₂) and methyl (CH₃) groups of the hexyl chain. The aromatic C=C stretching vibrations of the phenothiazine rings appear in the 1600-1450 cm⁻¹ region. The presence of the hexyl group is further confirmed by CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. Other important vibrations include the C-N stretching of the tertiary amine and the C-Br stretching, which typically appears in the lower frequency (fingerprint) region of the spectrum.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Alkyl (Hexyl) Chain |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | -CH₂- (Hexyl) |

| ~1350 | C-N Stretch | Aryl Amine |

| ~870, ~810 | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

| 700-500 | C-Br Stretch | Aryl Bromide |

Computational and Theoretical Chemistry Studies of 3,7 Dibromo 10 Hexylphenothiazine Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for assessing the structural and spectral properties of organic molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for studying relatively large molecules like phenothiazine (B1677639) derivatives. tandfonline.com

A defining structural feature of the phenothiazine core is its unique non-planar "butterfly" conformation. DFT-based geometry optimization is employed to determine the most stable three-dimensional structure of 3,7-Dibromo-10-hexylphenothiazine. This calculation minimizes the total energy of the molecule to find its equilibrium geometry.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. DFT calculations are the standard method for predicting the energy levels of these orbitals.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally corresponds to high chemical reactivity and polarizability, indicating that it is easier to excite an electron from the ground state. mdpi.com

For this compound, the electron-rich nitrogen and sulfur atoms contribute significantly to the HOMO level, making the phenothiazine core a strong electron donor. The presence of electron-withdrawing bromine atoms at the 3 and 7 positions is known to lower the energy of the HOMO level. This tuning of the HOMO energy is vital for applications such as hole-transport materials in perovskite solar cells, where proper energy level alignment with the perovskite active layer is necessary to minimize energy loss and improve device performance.

Table 1: Representative DFT-Calculated Electronic Properties

This table illustrates typical data obtained from DFT calculations for phenothiazine derivatives. The values are conceptual and serve to represent the type of information generated.

| Parameter | Description | Representative Value (eV) | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.10 | Indicates electron-donating ability; crucial for hole injection/transport. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 | Indicates electron-accepting ability. |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.15 | Relates to chemical stability and the energy of electronic transitions. |

DFT calculations provide a detailed picture of the electronic structure and charge distribution within the this compound molecule. This analysis helps in identifying the reactive sites for electrophilic and nucleophilic attacks.

A common method to visualize charge distribution is through a Molecular Electrostatic Potential (MEP) plot. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

Red/Yellow Regions : Indicate negative electrostatic potential, highlighting areas rich in electrons. In this molecule, these would be concentrated around the electronegative bromine atoms and the π-systems of the aromatic rings, making them susceptible to nucleophilic attack. tandfonline.com

Blue Regions : Indicate positive electrostatic potential, highlighting electron-poor areas. These are typically found around the hydrogen atoms of the hexyl chain and the aromatic rings, representing sites for electrophilic attack. tandfonline.com

This analysis confirms the electron-rich nature of the phenothiazine core, which acts as a strong donor, a property essential for its function in electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.gov It is the most widely used method for calculating vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. rsc.org

For this compound, TD-DFT calculations can predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., from HOMO to LUMO). This information is invaluable for designing dyes for solar cells or emitters for organic light-emitting diodes (OLEDs). The method provides a cost-effective way to screen derivatives with desired optical properties before undertaking complex and expensive synthesis. nih.gov

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for static electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. tandfonline.com

For phenothiazine derivatives, MD simulations can be used to:

Investigate the stability of different molecular conformations, including the flexing of the butterfly structure, in various environments (e.g., in solution or on a surface). tandfonline.comnih.gov

Study the self-assembly and packing of molecules in thin films, which is critical for charge transport in organic electronic devices. adatbank.ronih.gov

Analyze the interaction of the molecule with other materials, such as the binding and orientation on a gold surface or within a polymer matrix. tandfonline.com These simulations provide a bridge between the properties of a single molecule and the behavior of a bulk material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.comnih.gov The goal is to build a mathematical model that can predict the properties of new, unsynthesized compounds based solely on their molecular structure. nih.gov

A QSPR study on phenothiazine derivatives typically involves the following steps:

Data Set Compilation : A set of phenothiazine derivatives with experimentally measured properties (e.g., solubility, redox potential, biological activity) is collected. researchgate.net

Descriptor Calculation : For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies from DFT). researchgate.net

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the property of interest. mdpi.comresearchgate.net

Validation : The model's predictive power is rigorously tested using external sets of molecules or cross-validation techniques. researchgate.net

By identifying the key molecular descriptors that influence a specific property, QSPR models provide valuable guidelines for the predictive design of new this compound derivatives with enhanced performance for targeted applications. researchgate.net

Structure Property Relationships and Molecular Design Principles

Impact of Substituents on Electronic and Optoelectronic Performance

The electronic and optoelectronic behavior of phenothiazine (B1677639) derivatives is highly sensitive to the nature of the substituents attached to the core structure. In 3,7-Dibromo-10-hexylphenothiazine, the interplay between the electron-withdrawing bromine atoms and the N-alkyl side chain dictates its performance characteristics.

The phenothiazine nucleus is an excellent electron donor due to its electron-rich nitrogen and sulfur heteroatoms. rsc.org The introduction of substituents at the 3 and 7 positions can significantly modulate this property. rsc.org In the case of this compound, the bromine atoms act as electron-withdrawing groups (EWGs).

The presence of these EWGs has a profound impact on the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, attaching EWGs to a conjugated system leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. nih.gov This effect is crucial for designing materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), as the energy levels must be precisely aligned with other materials in the device to ensure efficient charge injection, transport, and separation. rsc.org

For instance, studies on similar phenothiazine derivatives have shown that introducing EWGs can enhance emission properties. While the parent phenothiazine has weak fluorescence, derivatives with EWGs like nitro (NO₂) or cyano (CN) groups have exhibited significantly enhanced emission quantum yields. nih.gov This is attributed to a change in the nature of the electronic transitions. In the unsubstituted phenothiazine, the transition is partially forbidden due to mixing of sulfur nonbonding orbitals. EWGs lower the energy of the sulfur lone-pair electrons, suppressing this mixing and promoting the more efficient π-π* transition. nih.gov The bromine atoms in this compound are expected to have a similar, albeit less pronounced, effect compared to stronger EWGs like NO₂.

The introduction of halogens like bromine has also been shown to reduce the HOMO-LUMO energy gap in phenothiazine-based materials, which can improve light absorption and charge transport properties for applications in organic solar cells. mdpi.com

| Substituent Type | General Effect on Phenothiazine Core | Impact on FMOs | Example |

| Electron-Donating Group (EDG) | Increases electron density | Raises HOMO/LUMO levels | -OMe |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Lowers HOMO/LUMO levels | -Br, -CN, -NO₂ |

This table provides a generalized overview of substituent effects on the phenothiazine core.

While this compound is a small molecule, it is a critical building block for creating larger, conjugated systems such as oligomers and polymers. The bromine atoms at the 3 and 7 positions are ideal reactive sites for cross-coupling reactions like Suzuki or Stille coupling. researchgate.netresearchgate.net This allows for the extension of the π-conjugated system by introducing linker units, such as thiophene (B33073), furan, or phenyl rings.

Extending the conjugation length has several predictable effects on the optoelectronic properties:

Bathochromic Shift: As the conjugation length increases, the energy gap between the HOMO and LUMO decreases. This results in a red-shift in both the absorption and emission spectra, allowing the material to absorb and emit light at longer wavelengths. eurjchem.com This is a key strategy for tuning the color of OLEDs or broadening the absorption spectrum of OSCs to better match the solar spectrum. researchgate.net

Increased Molar Extinction Coefficient: Longer conjugated systems generally exhibit stronger light absorption.

Enhanced Charge Carrier Mobility: A more extended π-system can facilitate intramolecular and intermolecular charge transport, leading to higher charge carrier mobilities, a desirable trait for efficient organic field-effect transistors (OFETs) and solar cells.

The choice of the linker unit is also critical. For example, introducing a strong electron-withdrawing unit like benzothiadiazole (BTD) between phenothiazine donor units can create a donor-acceptor-donor (D-A-D) architecture, further reducing the bandgap and shifting the absorption to the near-infrared (NIR) region. researchgate.net

The hexyl group attached to the nitrogen atom (N-10 position) is not merely a passive solubilizing group; it plays an active role in the physics of the final device. The primary functions of the N-alkyl side chain include:

Solubility: Long alkyl chains are essential for rendering the phenothiazine derivatives soluble in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating or inkjet printing. chemrxiv.org

Morphology and Molecular Packing: The length and branching of the alkyl chain significantly influence how the molecules pack in the solid state. researchgate.net The non-planar, butterfly-like structure of the phenothiazine core, combined with the bulky hexyl group, can effectively suppress the strong π-π stacking that often leads to aggregation-caused quenching (ACQ) of luminescence. rsc.orgresearchgate.net This is beneficial for maintaining high emission efficiency in solid-state devices like OLEDs.

Charge Transport: While preventing dense packing can be good for luminescence, it can be detrimental to charge transport, which relies on orbital overlap between adjacent molecules. Therefore, a balance must be struck. The morphology induced by the side chains, whether amorphous or crystalline, will dictate the dominant charge transport mechanism. researchgate.net Studies on various N-substituted phenothiazine polymers have shown that the side chain's bulkiness can limit interchain interactions, affecting conductivity. researchgate.net

Conformational Dynamics and Their Role in Photophysical Phenomena

The phenothiazine ring is not planar but exists in a "butterfly" conformation, folded along the N-S axis. rsc.orgrsc.org This non-planarity is a defining feature that governs many of its properties. Furthermore, N-substituted phenothiazines can exist as two distinct conformers, often termed "quasi-axial" and "quasi-equatorial," arising from the different C-N and C-S bond lengths. rsc.org

These different conformations can have distinct electronic and photophysical properties. The equilibrium between these conformers can be influenced by the solvent environment and temperature. This dynamic behavior can lead to complex photophysical phenomena, including dual fluorescence or changes in emission characteristics under different conditions. The restriction of these intramolecular motions in an aggregated or solid state is a key mechanism behind aggregation-induced emission (AIE), where a molecule that is weakly fluorescent in solution becomes highly emissive upon aggregation. nih.govacs.org

Strategies for Controlling Aggregation-Induced Quenching and Enhancing Luminescence

Aggregation-caused quenching (ACQ) is a common problem in organic luminophores, where the fluorescence intensity decreases at high concentrations or in the solid state due to the formation of non-emissive aggregates (excimers). nih.gov Phenothiazine derivatives are inherently advantaged in combating ACQ due to their non-planar butterfly structure, which sterically hinders close π-π stacking. rsc.org

The 10-hexyl group in this compound further enhances this effect. The bulky alkyl chain acts as a spatial barrier, preventing the aromatic cores from getting too close to one another. nih.gov

In some cases, phenothiazine derivatives can exhibit the opposite phenomenon: aggregation-induced emission (AIE). nih.govacs.orgrsc.org The mechanism for AIE is generally attributed to the Restriction of Intramolecular Motion (RIM). In solution, the molecule can dissipate excitation energy through non-radiative pathways like vibrations and rotations. In the aggregated state, these motions are physically restricted, closing the non-radiative decay channels and forcing the molecule to release its energy via fluorescence, thus enhancing luminescence. acs.org The conformational flexibility of the phenothiazine core makes it a prime candidate for designing AIE-active materials.

Rational Design for Tunable Redox Potentials and Energy Levels

The ability to precisely control the redox potentials, and by extension the HOMO and LUMO energy levels, is paramount for the rational design of organic electronic materials. rsc.orgacs.org The redox properties of this compound are tuned by the combined electronic effects of its substituents.

Oxidation Potential (HOMO Level): The phenothiazine core is easily oxidized to a stable radical cation. researchgate.net The oxidation potential is a direct measure of the HOMO energy level. The electron-donating N-hexyl group tends to lower the oxidation potential (destabilize/raise the HOMO level), making the compound easier to oxidize. Conversely, the electron-withdrawing bromine atoms at the 3 and 7 positions increase the oxidation potential (stabilize/lower the HOMO level), making it more difficult to oxidize. chemrxiv.org The net effect is a balance between these opposing influences. Modifying the substituents at the 3 and 7 positions is a powerful strategy to increase the oxidation potential. chemrxiv.org

Reduction Potential (LUMO Level): The LUMO level is similarly affected. The bromine atoms will lower the LUMO energy, making the molecule easier to reduce.

This tunability allows for the design of phenothiazine derivatives with specific energy levels to match other components in a device, such as optimizing the open-circuit voltage (Voc) in an organic solar cell, which is related to the energy difference between the donor's HOMO and the acceptor's LUMO.

| Compound/Derivative | Substituents | First Oxidation Potential (V vs. Fc/Fc⁺) | Reference |

| Monosubstituted Phenothiazines | N-alkyl/alkoxy | ~0.3 | chemrxiv.org |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | N-ethyl, 3,7-alkoxy (EDG) | 0.65 | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | Ionic liquid form | 1.12 | chemrxiv.org |

| PDI-Phenothiazine Dyads | Phenothiazine linked to Perylene Diimide (PDI) | Multiple redox events observed | researchgate.net |

This table presents redox potential data for various phenothiazine derivatives to illustrate the impact of substitution on electrochemical properties. Data for this compound is not explicitly available but would be expected to have a higher oxidation potential than a simple N-alkylphenothiazine due to the electron-withdrawing bromine atoms.

Applications of 3,7 Dibromo 10 Hexylphenothiazine and Its Derivatives in Organic Electronics and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of 3,7-Dibromo-10-hexylphenothiazine are integral to the advancement of OLED and PLED technologies. Their versatility allows them to function as emitter components, hole transporting materials, and suppressors of unwanted emissions, contributing to more efficient and stable devices.

Emitter Components for Specific Wavelength Emissions

The phenothiazine (B1677639) core, when appropriately functionalized, can be a potent emitter in OLEDs. The bromine atoms on the this compound molecule serve as reactive sites for introducing various aromatic or heterocyclic groups through cross-coupling reactions. This functionalization allows for precise tuning of the emission color, enabling the creation of emitters for specific wavelengths across the visible spectrum. For instance, by attaching different chromophoric units, it is possible to develop blue, green, or red-emitting materials.

Hole Transporting Materials and Charge Balance

Efficient charge injection and transport are critical for high-performance OLEDs. Phenothiazine derivatives, owing to the electron-rich nature of the phenothiazine nucleus, exhibit excellent hole-transporting properties. rsc.org The introduction of a hexyl chain at the nitrogen atom enhances solubility and processability, while the dibromo-substitution provides a pathway for further molecular engineering. These materials can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate efficient hole injection from the anode and transport to the emissive layer, thereby improving charge balance within the device and leading to higher efficiencies and longer operational lifetimes.

Suppression of Undesired Emissions (e.g., Keto Defects in Polyfluorenes)

In polymer-based light-emitting diodes (PLEDs), particularly those using polyfluorenes as the emissive material, a common issue is the formation of fluorenone defects (keto defects) during device operation. researchgate.net These defects act as traps for excitons and lead to a low-energy, broad green emission that compromises the color purity and efficiency of the device. researchgate.net Incorporating phenothiazine-based comonomers, derived from precursors like this compound, into the polyfluorene backbone has been shown to be an effective strategy to suppress this undesirable emission. The phenothiazine units are believed to trap the excitons before they can localize on the keto defect sites, thus preserving the desired blue emission of the polyfluorene.

Photovoltaic Cells (Organic Solar Cells, Dye-Sensitized Solar Cells, Perovskite Solar Cells)

The electron-donating character and versatile functionalization of this compound and its derivatives make them highly suitable for various roles in next-generation solar cell technologies.

Electron Donor Materials in Bulk Heterojunction Devices

In organic photovoltaic (OPV) devices with a bulk heterojunction (BHJ) architecture, an intimate mixture of an electron donor and an electron acceptor material forms the photoactive layer. ucla.eduresearchgate.neteea-journal.ro Derivatives of this compound are extensively explored as electron donor materials in these devices. The phenothiazine core provides the necessary electron-donating strength, while modifications at the bromine positions and the nitrogen atom allow for tuning of the material's absorption spectrum, energy levels, and morphology. By creating polymers or small molecules that absorb a broad range of the solar spectrum and have appropriate energy level alignment with fullerene or non-fullerene acceptors, high power conversion efficiencies can be achieved. researchgate.netnih.gov The non-planar structure of the phenothiazine unit can also help to suppress aggregation, which is beneficial for maintaining a favorable morphology in the BHJ blend. rsc.org

Sensitizer (B1316253) Dyes for Light Harvesting

Phenothiazine-based molecules have emerged as a significant class of metal-free organic dyes for use in dye-sensitized solar cells (DSSCs). rsc.orgnih.govrsc.org These dyes are responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This compound serves as a key intermediate in the synthesis of these sensitizer dyes. The general design of such dyes involves a donor-π-acceptor (D-π-A) structure, where the phenothiazine moiety acts as the electron donor. The bromine atoms are replaced with π-conjugated linkers and acceptor/anchoring groups (like cyanoacrylic acid) that bind to the TiO₂ surface. nih.gov The hexyl group on the nitrogen helps to improve solubility and reduce dye aggregation on the semiconductor surface. The performance of these dyes is highly dependent on their molecular structure, which influences their light-harvesting efficiency, electron injection kinetics, and charge recombination rates.

The following table provides a summary of the applications and key performance metrics of various phenothiazine derivatives in solar cells:

| Derivative Class | Solar Cell Type | Role | Key Performance Metric |

| Phenothiazine-based Polymers/Small Molecules | Organic Solar Cell (BHJ) | Electron Donor | Power Conversion Efficiency (PCE) |

| Phenothiazine D-π-A Dyes | Dye-Sensitized Solar Cell (DSSC) | Sensitizer Dye | Incident Photon-to-Current Efficiency (IPCE), PCE |

| Phenothiazine-based Hole Transporting Materials | Perovskite Solar Cell | Hole Transport Layer | Power Conversion Efficiency (PCE), Stability |

In perovskite solar cells, phenothiazine derivatives are also being investigated as hole-transporting materials (HTMs). smolecule.com They offer a promising alternative to the commonly used spiro-OMeTAD, with the potential for lower cost and improved stability. The tunability of the phenothiazine core allows for the optimization of the HTM's energy levels to match the valence band of the perovskite absorber, facilitating efficient hole extraction and transport.

Hole Selective Interfacial Layers (e.g., Self-Assembled Monolayers)

Derivatives of 3,7-dibromophenothiazine are increasingly utilized in the fabrication of high-performance perovskite solar cells (PSCs), specifically as hole-selective contacts. These molecules can form self-assembled monolayers (SAMs) on conductive oxide surfaces like indium tin oxide (ITO), creating an efficient interface for charge extraction.

For instance, a SAM derived from 3,7-dibromo-10H-phenothiazine, known as Br-2EPT , has been used as the hole-selective contact between the anode and the perovskite active layer. rsc.org PSCs incorporating this Br-2EPT interface achieved a remarkable power conversion efficiency (PCE) of up to 22.44%, with a high fill factor of nearly 81%. rsc.org

Similarly, another study developed three phenothiazine-based SAM molecules, including one designated PTzBr (3) . acs.orgnih.gov When used in tin-based perovskite solar cells, the device based on the PTzBr SAM demonstrated the best performance, achieving a PCE of 7.8% with negligible hysteresis and notable long-term stability, retaining about 80% of its initial efficiency after 4000 hours without encapsulation. acs.orgnih.gov These results underscore the potential of phenothiazine-based SAMs to replace more expensive and less stable hole-transporting materials, paving the way for more efficient and commercially viable solar cell technologies. researchgate.netresearchgate.net

Table 1: Performance of Perovskite Solar Cells with Phenothiazine-Derivative SAMs

| SAM Derivative | Solar Cell Type | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Key Findings |

| Br-2EPT | p-i-n PSC | 22.44% | ~81% | Serves as an effective hole selective contact, leading to top-tier efficiency. rsc.org |

| PTzBr (3) | Tin-based PSC | 7.8% | - | Showed the best performance and remarkable long-term storage stability. acs.orgnih.gov |

| AZO-II | Mixed Halide PSC | 14% | - | Disubstituted phenothiazine HTM with enhanced stability, retaining 91% of PCE after 60 days. mdpi.comnih.gov |

Organic Field-Effect Transistors (OFETs)

The excellent charge-carrier mobility and electrochemical stability of the phenothiazine core make its derivatives prime candidates for the active semiconductor layer in organic field-effect transistors (OFETs). acs.org The performance of an OFET is largely determined by the charge carrier mobility (μ), the on/off current ratio, and the threshold voltage, all of which can be fine-tuned through molecular engineering of the phenothiazine structure. nih.gov

Functionalization at the 3, 7, and 10 positions of the phenothiazine ring system is a key strategy for optimizing materials for OFETs. The introduction of electron-withdrawing or electron-donating groups can modulate the frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for efficient charge injection from the electrodes. The N-10 substituent, such as the hexyl group in this compound, not only improves solubility for solution-based processing but also influences the solid-state packing of the molecules, which directly impacts intermolecular charge transport.

While the broader class of phenothiazine derivatives has shown significant promise, the development of multifunctional OFETs using photochromic phenothiazine-based molecules has attracted particular interest. These devices can be controlled remotely by light, opening up applications in photoswitches and light-tunable memory elements. The inherent properties of phenothiazine derivatives, such as high hole mobilities and good film-forming capabilities, make them a versatile platform for advancing OFET technology. nih.gov

Advanced Chemical Sensors and Biosensors

The strong fluorescence and electrochemical activity of phenothiazine derivatives have been harnessed to develop highly sensitive and selective chemical sensors and biosensors.

The phenothiazine core acts as an excellent fluorophore, and its emission properties can be modulated by the presence of specific analytes. This has led to the design of "turn-on" or "turn-off" fluorescent sensors.

One notable application is the detection of cyanide (CN⁻). A sensor was developed by conjugating a phenothiazine fluorophore with a benzofuran (B130515) unit. dntb.gov.uanih.gov In the absence of cyanide, the sensor fluoresces. However, the nucleophilic attack of CN⁻ onto the molecule induces an intramolecular charge transfer (ICT) effect, which quenches the fluorescence. dntb.gov.uanih.gov This provides a clear signal for the presence of cyanide. Another sensor, PTZON , a donor-π-acceptor molecule derived from 10-hexyl-phenothiazine, showed high sensitivity for cyanide with a detection limit as low as 0.011 µM, well below the limit for drinking water set by the EPA.

Phenothiazine derivatives have also been developed as fluorogenic radical sensors. nih.gov For example, a sensor was created to detect chlorinated hydrocarbons. Upon exposure to these compounds in the presence of light, the phenothiazine derivative undergoes a significant change in its emission, enabling naked-eye detection of concentrations as low as 5 ppm. nih.gov This provides a simple and low-cost method for on-site environmental monitoring.

The design of phenothiazine derivatives with specific binding sites allows for the selective detection of metal cations. A recent review highlights the development of numerous phenothiazine-based chromogenic and fluorogenic sensors for cations, operating through mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.com

A specific example is a fluorescent sensor designed for the selective detection of Copper(II) ions (Cu²⁺). nih.govresearchgate.net This sensor demonstrated high selectivity for Cu²⁺ over other transition metal ions. The interaction between the phenothiazine derivative and the Cu²⁺ ion leads to a distinct change in the fluorescence signal, allowing for sensitive detection. nih.govresearchgate.net Such sensors are valuable in environmental monitoring and biological imaging, where tracking trace amounts of specific metal ions is crucial.

Table 2: Examples of Phenothiazine-Based Chemical Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Fluorescent Quenching | Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) | - | dntb.gov.uanih.gov |

| Ratiometric Fluorescent | Cyanide (CN⁻) | Nucleophilic Addition | 0.011 µM | |

| Fluorogenic Radical | Chlorinated Hydrocarbons | Photoinduced Reaction | 5 ppm | nih.gov |

| Fluorescent | Copper (Cu²⁺) | Chelation-induced signal change | - | nih.govresearchgate.net |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials, which exhibit changes in their refractive index or absorption coefficient in the presence of an intense laser beam, are essential for applications in optical communications, data storage, and optical computing. Phenothiazine derivatives have emerged as promising NLO chromophores. acs.org

The strong electron-donating nature of the phenothiazine unit makes it an ideal component in donor-π-acceptor (D-π-A) type NLO molecules. In these structures, the phenothiazine core acts as the electron donor, connected via a π-conjugated bridge to an electron-acceptor group. This arrangement facilitates intramolecular charge transfer upon excitation, which is the origin of the large microscopic NLO response (hyperpolarizability).

Researchers have synthesized phenothiazine-based NLO chromophores that display high microscopic nonlinearity. mdpi.com For example, a polymer film containing a phenothiazine-TCF (2-dicyanomethylene-3-cyano-4-methyl-2,5-dihydrofuran) chromophore at a concentration of 50 wt% exhibited a significant electro-optic coefficient of 22 pm/V at a wavelength of 1.55 µm. In another study, metal complexes containing a phenothiazine-dithiocarbazate ligand were synthesized, and their NLO properties were investigated using the z-scan technique, revealing nonlinear absorption coefficients suitable for optical limiting applications.

Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique "butterfly" conformation of the phenothiazine core plays a significant role in directing how its derivatives self-assemble into larger, ordered structures. rsc.org This non-planar shape can effectively suppress the strong π-π stacking that often leads to undesirable aggregation and excimer formation in planar aromatic molecules. rsc.org

The most prominent application of 3,7-dibromophenothiazine derivatives in this area is the formation of self-assembled monolayers (SAMs) for electronic devices, as discussed in section 6.2.3. The process where these molecules spontaneously form a highly ordered single layer on a substrate is a prime example of supramolecular self-assembly. This process is driven by a combination of covalent bonding (e.g., phosphonic acid to a metal oxide surface) and weaker van der Waals interactions between the alkyl chains and phenothiazine units.

Beyond SAMs on planar surfaces, phenothiazine derivatives bearing specific functional groups (like mercapto or thioacetate) can be used to create SAMs on gold nanoparticles, leading to new hybrid materials with interesting photophysical properties. The ability to control the assembly of these molecules is fundamental to creating the well-defined interfaces required for efficient charge transport in next-generation electronic and optoelectronic devices.

Conclusion and Future Research Perspectives

Synthesis and Functionalization Pathways for Advanced Phenothiazine (B1677639) Derivatives

The future of synthesizing advanced phenothiazine derivatives from 3,7-dibromo-10-hexylphenothiazine is moving towards greater precision, efficiency, and sustainability. The well-established utility of this compound in Suzuki and Suzuki-Miyaura cross-coupling reactions serves as a foundation for creating complex structures, such as connecting thiophene (B33073) units to the phenothiazine core. researchgate.netresearchgate.net

Future research will likely concentrate on several key areas:

Diversification of Coupling Reactions: Expanding beyond traditional methods to include a wider range of cross-coupling techniques will enable the introduction of novel functional groups, leading to materials with unique properties.

Greener Synthetic Routes: A significant push towards more environmentally friendly processes will drive research into C-H activation. This would allow for direct functionalization of the phenothiazine core, reducing waste and the need for halogenated intermediates like this compound.

Complex Architectural Design: The development of multi-step synthetic sequences will allow for the creation of highly complex molecules, including macrocycles and polymers, where the phenothiazine unit is a key component. researchgate.net This includes creating derivatives with bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the nitrogen atom for various applications, such as self-assembled monolayers. researchgate.net

Interplay of Molecular Structure and Optoelectronic Properties in Phenothiazine-Based Systems

The relationship between the structure of phenothiazine derivatives and their optical and electronic properties is a cornerstone of materials design. rsc.org The parent phenothiazine molecule possesses a unique, non-planar "butterfly" geometry and is inherently electron-rich due to its sulfur and nitrogen heteroatoms, making it a strong electron donor. bohrium.comrsc.org The addition of the N-hexyl chain improves solubility, a critical factor for device fabrication, while modifications at the 3 and 7 positions dictate the material's ultimate electronic character. smolecule.comelsevierpure.com

Systematic structural modifications allow for precise tuning of optoelectronic properties. rsc.org For instance, creating donor-π-acceptor (D-π-A) systems by attaching electron-donating and electron-accepting groups at the 3 and 7 positions can significantly alter the frontier molecular orbital (HOMO/LUMO) energy levels. rsc.orgeurjchem.com This tuning directly impacts the material's absorption, emission, and charge transport capabilities.

Future research will focus on:

Predictive Modeling: Utilizing computational tools like Density Functional Theory (DFT) to predict the properties of new derivatives before their synthesis, thereby accelerating the design process. eurjchem.com

Conformational Control: Investigating how different substituents influence the "butterfly" conformation of the phenothiazine core and how this, in turn, affects solid-state packing and charge carrier mobility. bohrium.com

Below is a representative table illustrating how modifying the substituents on a 10-hexylphenothiazine (B1342620) core can tune its electronic properties for different applications.

| Substituent at 3-position | Substituent at 7-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Primary Application Area |

|---|---|---|---|---|---|

| -H | -H | -5.10 | -1.90 | 3.20 | Hole Transporting Material |

| Triarylamine (Donor) | Cyanoacrylate (Acceptor) | -5.35 | -3.15 | 2.20 | Dye-Sensitized Solar Cells rsc.org |

| Carbazole (Donor) | Benzonitrile (Acceptor) | -5.45 | -2.75 | 2.70 | Organic Light-Emitting Diodes (TADF) |

| Thiophene | Thiophene | -5.20 | -2.50 | 2.70 | Organic Field-Effect Transistors |

Emerging Applications and Technological Advancements in Organic Electronics

Phenothiazine derivatives, synthesized from precursors like this compound, are integral to a wide range of optoelectronic applications. elsevierpure.com Their excellent electron-donating nature and tunable properties make them ideal for use as hole-transporting materials, sensitizers in dye-sensitized solar cells (DSSCs), and emitters in organic light-emitting diodes (OLEDs). rsc.orgelsevierpure.comrsc.org

Key technological advancements and future applications include:

High-Efficiency OLEDs: A major focus is on developing phenothiazine-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.net These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, leading to more efficient displays and lighting.

Organic Photovoltaics (OPVs): Designing phenothiazine derivatives to act as either the electron donor or acceptor in bulk heterojunction solar cells is a promising route to low-cost, flexible solar energy conversion. rsc.orgelsevierpure.com

Beyond Electronics: The unique photophysical properties of these compounds are also being explored for applications in mechanochromism (color change under mechanical pressure), phosphorescence, and chemical sensors. bohrium.comrsc.org

Future Directions for Rational Design and Performance Optimization

The path forward in this field lies in the rational design and targeted optimization of phenothiazine-based materials. researchgate.net This approach moves beyond trial-and-error synthesis to a more predictive and efficient methodology.

Future strategies will involve:

Integrated Design Loop: A synergistic approach combining computational screening to identify promising molecular structures, efficient synthetic chemistry to create them, and detailed characterization to validate their properties and performance in devices.

Structure-Property Libraries: Building extensive libraries that correlate detailed structural features with optoelectronic properties (e.g., absorption, emission, charge mobility). rsc.org This data can be used to train machine learning models to accelerate the discovery of new high-performance materials.

Device Engineering: Optimizing the performance of materials by carefully engineering the device architecture, including interfaces and layer thicknesses, to maximize efficiency, stability, and operational lifetime.

By focusing on these future research perspectives, the scientific community can unlock the full potential of phenothiazine chemistry, paving the way for the next generation of advanced organic electronic devices.

Q & A

Q. What are the standard synthetic routes for 3,7-Dibromo-10-hexylphenothiazine, and what challenges arise during alkyl chain introduction?

The synthesis typically involves alkylation of phenothiazine with dibromohexane under basic conditions. Key challenges include the formation of side products (e.g., 10-alkenylphenothiazine derivatives) and limited reagent availability for bromoalkyl precursors. Using sodium hydride (NaH) as a base improves yields, but purification via silica gel column chromatography is essential to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR, H and C) and mass spectrometry (e.g., MALDI-TOF) are critical. Bromine substituents generate distinct splitting patterns in NMR spectra, while mass spectrometry confirms molecular weight. Cross-referencing with literature data (e.g., CAS 312924-93-9) ensures structural validation .

Q. How does the hexyl chain at the N10 position affect solubility and crystallinity compared to shorter alkyl or aryl groups?

The hexyl chain enhances solubility in non-polar solvents (e.g., THF, dichloromethane) due to increased hydrophobicity, which is advantageous for solution-phase reactions. In contrast, aryl-substituted analogs (e.g., 10-(4-bromophenyl)) exhibit lower solubility but higher crystallinity, facilitating single-crystal X-ray diffraction studies .

Advanced Research Questions

Q. How do bromine substituents at the 3,7-positions influence the electronic properties of 10-hexylphenothiazine derivatives?

Bromine atoms act as electron-withdrawing groups, reducing the highest occupied molecular orbital (HOMO) energy and enhancing oxidative stability. Electrochemical studies (cyclic voltammetry) reveal a shift in redox potentials compared to non-brominated analogs. Computational methods (DFT) can further quantify these effects .

Q. What experimental strategies mitigate the formation of 10-alkenylphenothiazine byproducts during synthesis?

Optimizing reaction conditions—such as using excess dibromohexane, lowering reaction temperatures, or employing phase-transfer catalysts—reduces alkenyl byproduct formation. Alternative bases like potassium carbonate (KCO) with iodine have shown improved selectivity in analogous systems .

Q. How can researchers resolve contradictions in reported catalytic activity data for cross-coupling reactions involving this compound?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or reaction time. Systematic replication under controlled conditions (e.g., anhydrous THF, Pd(PPh) catalyst) combined with advanced characterization (e.g., X-ray crystallography of intermediates) can clarify mechanistic pathways .

Q. What methodological approaches are recommended for studying the structure-activity relationship (SAR) of this compound in optoelectronic applications?

SAR studies should integrate:

- Synthetic modularity : Varying alkyl chain length (e.g., hexyl vs. ethyl) to assess solubility and charge transport.

- Spectroscopic analysis : UV-Vis and fluorescence spectroscopy to correlate substituent effects with absorption/emission profiles.

- Theoretical modeling : DFT calculations to predict HOMO-LUMO gaps and compare with experimental data .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

Yield variations may stem from differences in purification techniques (e.g., column chromatography vs. recrystallization) or residual solvents. Reporting detailed experimental protocols (e.g., solvent ratios, gradient elution parameters) ensures reproducibility. Comparative studies using standardized methods (e.g., HPLC purity assessment) are advised .

Q. What factors contribute to divergent electrochemical stability results in phenothiazine-based materials?

Discrepancies often arise from electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate vs. lithium perchlorate) or electrode surface preparation. Controlled experiments with identical electrochemical cells and reference electrodes (e.g., Ag/AgCl) are critical for valid comparisons .

Methodological Recommendations

- Synthetic Optimization : Prioritize reaction condition screening (temperature, solvent, base) to minimize side products .

- Characterization Rigor : Combine multiple techniques (NMR, MS, X-ray) for structural confirmation .

- Computational Validation : Use DFT or molecular dynamics to predict and explain experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.